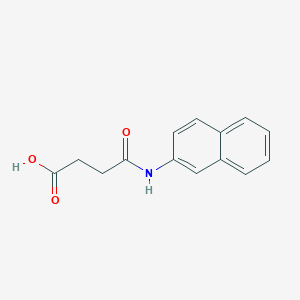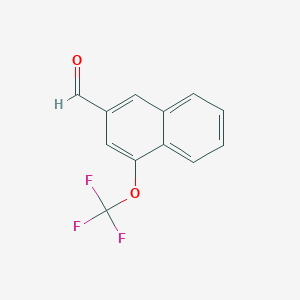
1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluorometoxi)naftaleno-3-carboxaldehído es un compuesto orgánico que se caracteriza por la presencia de un grupo trifluorometoxi unido a un anillo de naftaleno, que también lleva un grupo carboxaldehído
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(Trifluorometoxi)naftaleno-3-carboxaldehído típicamente implica la introducción del grupo trifluorometoxi en el anillo de naftaleno seguido de la formación del compuesto resultante. Un método común implica el uso de reactivos de trifluorometoxilación para introducir el grupo trifluorometoxi. Esto se puede lograr a través de varias estrategias, incluyendo el uso de éteres trifluorometilados y sulfonatos de trifluorometilo .
Métodos de producción industrial
La producción industrial de 1-(Trifluorometoxi)naftaleno-3-carboxaldehído puede involucrar reacciones de trifluorometoxilación a gran escala utilizando reactivos y condiciones optimizados para garantizar un alto rendimiento y pureza. El proceso también puede incluir pasos de purificación, como recristalización o cromatografía, para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(Trifluorometoxi)naftaleno-3-carboxaldehído puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo trifluorometoxi puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y óxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica pueden involucrar reactivos como metóxido de sodio (NaOMe) o terc-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: Ácido 1-(trifluorometoxi)naftaleno-3-carboxílico.
Reducción: 1-(Trifluorometoxi)naftaleno-3-metanol.
Sustitución: Varios derivados de naftaleno sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-(Trifluorometoxi)naftaleno-3-carboxaldehído tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su potencial uso en el descubrimiento y desarrollo de fármacos, particularmente en el diseño de nuevos productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 1-(Trifluorometoxi)naftaleno-3-carboxaldehído depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El grupo trifluorometoxi puede mejorar la lipofilia y la estabilidad metabólica del compuesto, mejorando potencialmente sus propiedades farmacocinéticas .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 1-(trifluorometoxi)naftaleno-3-carboxílico: Estructura similar pero con un grupo ácido carboxílico en lugar de un grupo aldehído.
1-(Trifluorometoxi)naftaleno-3-metanol: Estructura similar pero con un grupo hidroxilo en lugar de un grupo aldehído.
Singularidad
El grupo trifluorometoxi mejora la estabilidad y la lipofilia del compuesto, mientras que el grupo aldehído proporciona un sitio reactivo para modificaciones químicas adicionales .
Propiedades
Fórmula molecular |
C12H7F3O2 |
|---|---|
Peso molecular |
240.18 g/mol |
Nombre IUPAC |
4-(trifluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-7H |
Clave InChI |
YNVVTGCOCUQMQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)
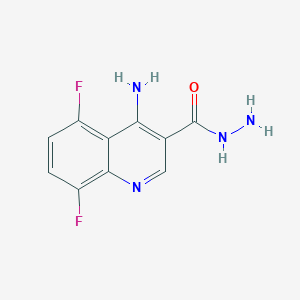
![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)
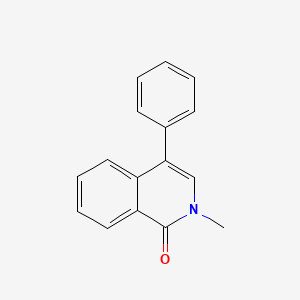
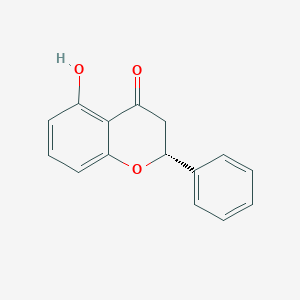
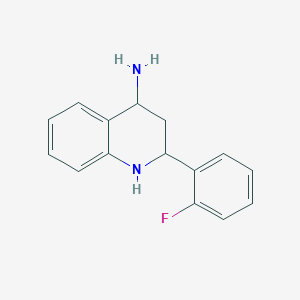

![Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B11870494.png)




